molecular formula C9H9N3O6 B14633814 1,3,5-Trinitro-2-(propan-2-yl)benzene CAS No. 56140-46-6

1,3,5-Trinitro-2-(propan-2-yl)benzene

Cat. No.: B14633814
CAS No.: 56140-46-6
M. Wt: 255.18 g/mol
InChI Key: FZYUWMUGJLVKGK-UHFFFAOYSA-N
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Description

1,3,5-Trinitro-2-(propan-2-yl)benzene: is a highly explosive aromatic compound. It is one of the isomers of trinitrobenzene, characterized by the presence of three nitro groups (-NO2) attached to a benzene ring along with an isopropyl group (-CH(CH3)2). This compound is known for its pale yellow solid appearance and high explosive potential .

Chemical Reactions Analysis

Types of Reactions: 1,3,5-Trinitro-2-(propan-2-yl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Reduction: Common reducing agents include hydrogen gas in the presence of a catalyst or chemical reducing agents like tin(II) chloride.

    Substitution: Electron-rich arenes such as phenols or anilines are used under mild conditions to form charge-transfer complexes.

Major Products:

    Reduction: 1,3,5-Triaminobenzene

    Substitution: Charge-transfer complexes with electron-rich arenes

Scientific Research Applications

1,3,5-Trinitro-2-(propan-2-yl)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3,5-Trinitro-2-(propan-2-yl)benzene involves the interaction of its nitro groups with molecular targets. The nitro groups are highly electron-withdrawing, making the compound highly reactive. Upon detonation, the compound undergoes rapid decomposition, releasing a large amount of energy. The molecular targets and pathways involved include the formation of free radicals and the subsequent chain reactions that lead to the explosive decomposition of the compound .

Comparison with Similar Compounds

Properties

CAS No.

56140-46-6

Molecular Formula

C9H9N3O6

Molecular Weight

255.18 g/mol

IUPAC Name

1,3,5-trinitro-2-propan-2-ylbenzene

InChI

InChI=1S/C9H9N3O6/c1-5(2)9-7(11(15)16)3-6(10(13)14)4-8(9)12(17)18/h3-5H,1-2H3

InChI Key

FZYUWMUGJLVKGK-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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